2-Chloro-6-(4-methylpiperidin-1-yl)pyridine
Description
2-Chloro-6-(4-methylpiperidin-1-yl)pyridine is a chemical compound with the molecular formula C10H14ClN. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and a methyl group at the 4th position of the piperidine ring.
Properties
IUPAC Name |
2-chloro-6-(4-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-9-5-7-14(8-6-9)11-4-2-3-10(12)13-11/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLNEVJHAPFUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-methylpiperidin-1-yl)pyridine typically involves the reaction of 6-chloropyridine with 4-methylpiperidine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-methylpiperidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-6-(4-methylpiperidin-1-yl)pyridine has been explored as a scaffold for developing new drugs aimed at treating neurological disorders. Its unique structure allows for modifications that can enhance its pharmacological properties:
- DYRK1A Inhibition : Research indicates that this compound and its derivatives exhibit potent inhibition of DYRK1A, a kinase involved in various neurological conditions. Studies have shown nanomolar-level inhibition alongside notable anti-inflammatory effects in microglial cells.
- Antioxidant and Anti-inflammatory Effects : The compound has demonstrated antioxidant properties, making it a candidate for further development in treating oxidative stress-related diseases.
Agrochemicals
In the agricultural sector, this compound is utilized in the formulation of pesticides and herbicides due to its biological activity against specific pests. Its effectiveness in this area stems from its ability to disrupt pest physiological processes.
Case Studies and Research Findings
Several studies have focused on the pharmacological profile of this compound:
DYRK1A Inhibition
A study demonstrated that derivatives of this compound showed potent inhibition of DYRK1A, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders .
Structure-Activity Relationship (SAR)
Research into similar compounds has highlighted how modifications to the piperidine ring can influence biological activity. This emphasizes the importance of structural nuances in drug design .
Antiparasitic Activity
Further investigations have revealed promising antiparasitic activities against malaria parasites. The incorporation of specific functional groups has shown to improve both potency and metabolic stability .
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloro-2-pyridinyl)-4-methylpiperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
4-(6-Chloro-2-pyridinyl)-1-methyl-4-piperidinol: Contains a hydroxyl group instead of a methyl group.
(6-Chloro-2-pyridinyl)methanol: Lacks the piperidine ring and has a hydroxyl group attached to the pyridine ring.
Uniqueness
2-Chloro-6-(4-methylpiperidin-1-yl)pyridine is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
2-Chloro-6-(4-methylpiperidin-1-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom at the 2-position and a 4-methylpiperidin-1-yl group at the 6-position. This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets can vary, but it is suggested that the compound may influence pathways involved in neurological and inflammatory responses.
Antioxidant and Anti-inflammatory Effects
Pharmacological Applications
The compound has been explored for its role in drug development, particularly as a precursor for synthesizing more complex molecules with enhanced biological activities. Its applications extend to various fields, including:
- Medicinal Chemistry : As a scaffold for developing new drugs targeting neurological disorders.
- Agrochemicals : Utilized in the formulation of pesticides and herbicides due to its biological activity against certain pests.
Case Studies
Several studies have investigated the pharmacological profile of this compound:
- DYRK1A Inhibition : A study demonstrated that this compound and its derivatives showed nanomolar-level inhibition of DYRK1A, alongside anti-inflammatory effects observed in microglial cells .
- Structure-Activity Relationship (SAR) : Research into similar compounds has highlighted how modifications to the piperidine ring can influence biological activity, emphasizing the importance of structural nuances in drug design .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Chlorine at 2-position | DYRK1A inhibition, antioxidant |
| 2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine | Fluorine at 2-position | Enhanced lipophilicity, varied pharmacological effects |
| 4-Methylpiperidin-1-yl pyridine | No halogen substitution | Different activity profiles |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
